molecular formula C12H14ClN3O B14168388 2-(2-Phenoxypyrimidin-5-YL)ethanamine hydrochloride

2-(2-Phenoxypyrimidin-5-YL)ethanamine hydrochloride

Cat. No.: B14168388
M. Wt: 251.71 g/mol
InChI Key: BRHSHBPLZYKYMW-UHFFFAOYSA-N
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Description

2-(2-Phenoxypyrimidin-5-YL)ethanamine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a phenoxy group attached to a pyrimidine ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenoxypyrimidin-5-YL)ethanamine hydrochloride typically involves the condensation of 2-aminopyrimidine with a phenoxy-substituted aldehyde or ketone under basic conditions. The reaction is usually carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, and the product is isolated as its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may include crystallization or chromatography techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenoxypyrimidin-5-YL)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(2-Phenoxypyrimidin-5-YL)ethanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Phenoxypyrimidin-5-YL)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and pyrimidine moieties play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methoxypyridin-2-YL)ethanamine hydrochloride
  • N,N-diethyl-2-(2-pyrazinyl)ethanamine hydrochloride
  • 2-(2-Fluorophenoxy)ethanamine hydrochloride

Uniqueness

2-(2-Phenoxypyrimidin-5-YL)ethanamine hydrochloride is unique due to its specific structural features, such as the phenoxy group attached to the pyrimidine ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C12H14ClN3O

Molecular Weight

251.71 g/mol

IUPAC Name

2-(2-phenoxypyrimidin-5-yl)ethanamine;hydrochloride

InChI

InChI=1S/C12H13N3O.ClH/c13-7-6-10-8-14-12(15-9-10)16-11-4-2-1-3-5-11;/h1-5,8-9H,6-7,13H2;1H

InChI Key

BRHSHBPLZYKYMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=N2)CCN.Cl

Origin of Product

United States

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